2-{[(1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole

Conformational analysis Rotatable bonds Linker flexibility

This compound features a unique benzimidazole-thioether-sulfone architecture with a free N–H hydrogen-bond donor and methylene spacer, not found in common PLK inhibitor scaffolds. Unlike direct C–C linked analogs, its 3 rotatable bonds and 2,5-dihydrothiophene-1,1-dioxide ring provide distinct conformational flexibility and electrostatic properties for fragment growing and structure-based design. Essential for exploring PLK isoform selectivity and DNA minor-groove recognition. Request a quote today for high-purity research supply.

Molecular Formula C12H12N2O2S2
Molecular Weight 280.4 g/mol
Cat. No. B5365043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole
Molecular FormulaC12H12N2O2S2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1C=C(CS1(=O)=O)CSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C12H12N2O2S2/c15-18(16)6-5-9(8-18)7-17-12-13-10-3-1-2-4-11(10)14-12/h1-5H,6-8H2,(H,13,14)
InChIKeyNZHNRADMHYXMJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(1,1-Dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole (CAS 368839-34-3): Structural Identity and Procurement Baseline


2-{[(1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole (CAS 368839-34-3) is a heterocyclic small molecule (C₁₂H₁₂N₂O₂S₂, MW 280.4 g/mol) composed of a benzimidazole core linked via a thioether bridge to a 2,5-dihydrothiophene-1,1-dioxide ring [1]. Its IUPAC name is 3-(1H-benzimidazol-2-ylsulfanylmethyl)-2,5-dihydrothiophene 1,1-dioxide, and its InChIKey is NZHNRADMHYXMJA-UHFFFAOYSA-N [1]. The compound is listed in PubChem (CID 603360) with computed physicochemical descriptors including XLogP3-AA of 1.3, a topological polar surface area of 96.5 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. The GC-MS spectrum is archived in the NIST library (NIST# 266399), with characteristic m/z peaks at 183 (base), 215, and 216 [1][3]. Structurally, the compound embeds a thioether (-S-CH₂-) linker between the benzimidazole and the cyclic sulfone moiety, distinguishing it from directly C–C linked benzimidazole-thiophene scaffolds found in clinical-stage PLK inhibitors [2]. The benzimidazole N–H (position 1) remains unsubstituted, preserving a hydrogen-bond donor that is absent in N-methylated analogs .

Why Benzimidazole-Thiophene Class Compounds Cannot Be Interchanged: The Critical Role of Linker Architecture and Sulfone Position in 2-{[(1,1-Dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole


Substituting this compound with another benzimidazole-thiophene analog—even one sharing the identical molecular formula—can produce a molecule with fundamentally different conformational preferences, hydrogen-bonding capacity, and biological target engagement. The closest catalogued analog, 2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole (also C₁₂H₁₂N₂O₂S₂, MW 280.4), differs by a single methyl substituent at the 4-position of the dihydrothiophene ring and a direct thioether attachment (without the methylene spacer) . These structural distinctions alter the spatial relationship between the benzimidazole N–H donor and the sulfone oxygen acceptors, change the rotational freedom around the sulfur atom (3 rotatable bonds in the target vs. fewer in the methyl analog), and modify the electron density distribution on the thiophene ring—parameters that directly influence molecular recognition at ATP-binding pockets and DNA minor grooves [1]. In the broader benzimidazole-thiophene PLK inhibitor class, even subtle modifications to the linker (e.g., carboxamide vs. thioether vs. direct C–C bond) and the position of the sulfone group have been shown to shift kinase selectivity profiles by orders of magnitude . Generic substitution without empirical verification therefore carries a high risk of unanticipated activity loss or gain-of-function artifacts in any assay system where the compound is deployed.

Quantitative Differentiation Evidence for 2-{[(1,1-Dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole vs. Closest Structural Analogs


Structural Differentiation: Methylene Spacer in Thioether Linker Confers Increased Conformational Flexibility vs. Direct Thioether Analog

The target compound incorporates a methylene (-CH₂-) spacer between the dihydrothiophene dioxide ring and the sulfur atom, yielding the connectivity: ring–CH₂–S–benzimidazole. In contrast, the closest catalogued analog (2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole) attaches sulfur directly to the thiophene ring: ring–S–benzimidazole, and additionally bears a 4-methyl substituent absent in the target . PubChem computed descriptors confirm 3 rotatable bonds for the target compound [1]. The methylene spacer increases the degrees of conformational freedom available to the benzimidazole ring relative to the sulfone plane, which may affect the compound's ability to adopt conformations required for binding to planar targets such as kinase ATP pockets or DNA minor grooves [2].

Conformational analysis Rotatable bonds Linker flexibility Molecular recognition

Hydrogen-Bond Donor Capacity: Free N–H Benzimidazole Distinguishes Target from N-Methylated Benzimidazole-Thiophene PLK Inhibitors

The target compound retains an unsubstituted benzimidazole N–H (position 1), contributing 1 hydrogen bond donor as computed by PubChem [1]. This contrasts with clinically characterized benzimidazole-thiophene PLK inhibitors such as GW843682X (Polo-like Kinase Inhibitor III), where the benzimidazole N–H is replaced by an N-substituted carboxamide or ether-linked benzyl group, eliminating this donor . The free N–H in the target compound may participate in hydrogen bonding with backbone carbonyls in kinase hinge regions or with DNA base-pair edges in minor groove binding, offering a binding mode not available to N-substituted analogs [2]. Furthermore, the presence of the cyclic sulfone provides four hydrogen bond acceptors (the two sulfone oxygens plus the two benzimidazole nitrogens), yielding an HBA/HBD ratio of 4:1—a physicochemical signature distinct from the predominantly acceptor-only profiles of N-alkylated PLK inhibitors [1].

Hydrogen bonding Kinase inhibitor selectivity N–H donor ATP-competitive binding

LogP Differentiation: Moderate Lipophilicity (XLogP3-AA = 1.3) Distinguishes Target from Highly Lipophilic PLK Inhibitor Benchmarks

The target compound has a computed XLogP3-AA value of 1.3, as reported by PubChem [1]. This places it in a moderate lipophilicity range compared to well-characterized benzimidazole-thiophene PLK inhibitors. For reference, GW843682X (MW 477.46, containing a trifluoromethyl-benzyl ether substituent) has a substantially higher predicted logP, consistent with its larger, more hydrophobic scaffold . The lower lipophilicity of the target compound predicts superior aqueous solubility and reduced non-specific protein binding, which are critical parameters for biochemical assay development, fragment-based screening, and in vitro pharmacology where excessive lipophilicity can cause aggregation-based false positives and poor dose-response behavior [2].

Lipophilicity XLogP3 Aqueous solubility Assay compatibility

Class-Level Inference: Benzimidazole-Thiophene Scaffold Engages PLK1 ATP-Binding Pocket, with Structural Features Predicting Distinct Selectivity vs. GW843682X

The benzimidazole-thiophene core is a validated pharmacophore for ATP-competitive inhibition of Polo-like Kinases (PLKs), with the clinical benchmark GW843682X exhibiting Ki values of 4.8 nM (PLK1), 3.8 nM (PLK2), 8.0 nM (PLK3), and 163 nM (PLK4)—a 34- to 43-fold selectivity window between PLK1 and PLK4 [1]. The target compound, however, differs from GW843682X in three critical structural features: (i) it uses a thioether-methylene linker rather than a carboxamide linkage between the benzimidazole and thiophene rings; (ii) the thiophene ring is a dihydrothiophene-1,1-dioxide (sulfone) rather than an aromatic thiophene; and (iii) the benzimidazole N–H is free rather than N-substituted . Published SAR studies on benzimidazole-thiophene PLK inhibitors demonstrate that modifications to the linker region, the oxidation state of the thiophene sulfur, and the benzimidazole N-substitution all significantly impact PLK isoform selectivity [1][2]. Specifically, the conversion of a thiophene to its 1,1-dioxide alters the ring electronics from electron-rich (aromatic thiophene) to electron-deficient (sulfone), which would be expected to shift the compound's binding pose within the ATP pocket and potentially alter its selectivity fingerprint relative to GW843682X [2].

PLK1 inhibition Kinase selectivity ATP-competitive Scaffold comparison

Physicochemical Property Profile: Target Compound Falls Within Lead-Like Chemical Space (MW 280.4, TPSA 96.5 Ų), Contrasting with Larger, More Complex PLK Inhibitor Benchmarks

The target compound exhibits physicochemical properties consistent with lead-like chemical space: MW = 280.4 g/mol, TPSA = 96.5 Ų, XLogP3 = 1.3, rotatable bonds = 3, HBD = 1, HBA = 4 [1]. In comparison, the well-characterized PLK inhibitor GW843682X has MW = 477.46 g/mol (197 Da larger), and the Polo-like Kinase Inhibitor III series typically contains extended aromatic systems and a trifluoromethyl-benzyl substituent that elevate MW well above 400 Da . The target compound's lower molecular weight and moderate polarity position it more favorably for fragment-based drug discovery (FBDD) approaches, where the 'rule of three' (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) serves as a guideline for fragment library design [2]. The target compound meets four of five Rule-of-Three criteria (exceeding only the HBA count by 1), making it a viable fragment-sized starting point for medicinal chemistry optimization, whereas GW843682X is firmly in the drug-like space and unsuitable for fragment-based approaches [2].

Lead-likeness Fragment-based screening Physicochemical properties Chemical probes

Optimal Research and Procurement Scenarios for 2-{[(1,1-Dioxido-2,5-dihydrothiophen-3-yl)methyl]sulfanyl}-1H-benzimidazole Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting Kinase ATP-Binding Pockets

With MW 280.4, XLogP3 1.3, and three rotatable bonds, the target compound meets four of five Rule-of-Three criteria for fragment-likeness, positioning it as an appropriate entry for fragment-based drug discovery (FBDD) campaigns [1]. Its free benzimidazole N–H donor provides a hinge-binding hydrogen-bond motif characteristic of kinase fragment hits, while its moderate lipophilicity reduces the risk of non-specific aggregation that plagues more hydrophobic fragments [2]. In contrast, direct C–C linked benzimidazole-thiophene PLK inhibitors such as GW843682X (MW > 450) are too large and complex for fragment libraries and are suited only for later-stage lead optimization . The compound's thioether-methylene linker and cyclic sulfone offer a chemically tractable handle for fragment growing and merging strategies, with the sulfone oxygens and the benzimidazole N–H providing distinct vectors for structure-based design [1][2].

DNA Minor-Groove Binding Studies Requiring Conformational Adaptability

Published structural biology studies demonstrate that benzimidazole-thiophene modules can achieve optimal curvature for DNA minor-groove recognition, with the central thiophene ring acting as a conformational 'hinge' that matches the helical shape of the minor groove [1]. The target compound's methylene spacer between the dihydrothiophene dioxide and the benzimidazole adds an extra degree of rotational freedom (3 rotatable bonds total) that may enhance its ability to adapt to different DNA sequences compared to the more rigid directly-attached thioether analog [2]. The sulfone group's electron-deficient character, combined with the benzimidazole N–H donor, creates a distinct electrostatic surface that differs from the electron-rich aromatic thiophenes used in previously characterized minor-groove binders—offering a novel physicochemical profile for investigating sequence-selective DNA recognition [1][2].

Kinase Selectivity Profiling Panels: Differentiating PLK Isoform Engagement

The benzimidazole-thiophene scaffold is a validated pharmacophore for PLK inhibition, with published benchmarks showing that small structural changes can produce >40-fold selectivity shifts among PLK isoforms (e.g., GW843682X: PLK1 Ki = 4.8 nM vs. PLK4 Ki = 163 nM) [1]. The target compound's unique combination of a thioether-methylene linker, a dihydrothiophene-1,1-dioxide (sulfone) rather than an aromatic thiophene, and a free benzimidazole N–H represents a structurally differentiated starting point for exploring PLK selectivity space [2]. Researchers seeking to map the structural determinants of PLK isoform selectivity would benefit from including this compound in broad kinase profiling panels, as its scaffold features are orthogonal to those of the well-characterized carboxamide-linked and N-substituted PLK inhibitor series [1]. Users should note that no direct PLK inhibition data exist for this compound, and empirical IC50/Ki determination across the PLK family would be a prerequisite for interpreting selectivity results .

Chemical Probe Development for Sulfone-Containing Pharmacophore Validation

The 2,5-dihydrothiophene-1,1-dioxide (cyclic sulfone) moiety is a relatively underexplored functional group in kinase inhibitor chemical probes, with most published benzimidazole-thiophene inhibitors employing aromatic thiophenes rather than their oxidized sulfone counterparts [1]. The target compound provides a well-defined, commercially catalogued entry point for investigating the impact of thiophene oxidation state on target engagement, cellular permeability, and metabolic stability [2]. The computed TPSA of 96.5 Ų and the presence of four hydrogen bond acceptors (two sulfone oxygens, two benzimidazole nitrogens) create a polarity profile that predicts good aqueous solubility and potentially favorable pharmacokinetic properties relative to more lipophilic aromatic thiophene analogs [2]. Medicinal chemistry teams evaluating sulfone-containing warheads for covalent or reversible inhibitor design can use this compound as a reference standard for structure-activity relationship studies exploring the sulfone pharmacophore [1].

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